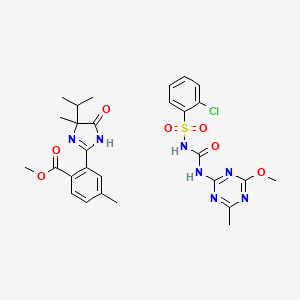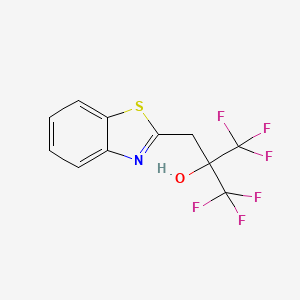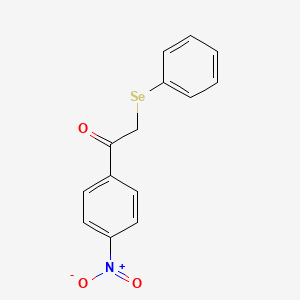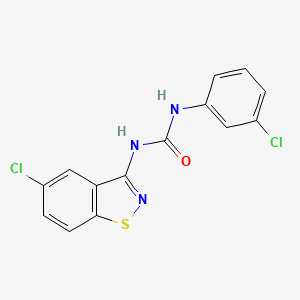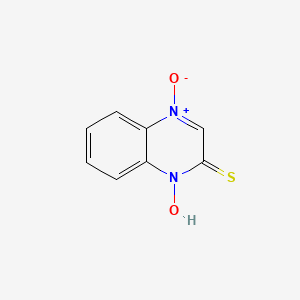![molecular formula C15H20N2OS B14329422 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine CAS No. 111783-01-8](/img/structure/B14329422.png)
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is an organic compound with a complex structure that includes an isothiocyanate group, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine typically involves the reaction of 4-methoxyphenyl isothiocyanate with a piperidine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isothiocyanate: Shares the isothiocyanate group and methoxyphenyl moiety but lacks the piperidine ring.
4-Methoxyphenethyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
1-Butene, 4-isothiocyanato-: Contains an isothiocyanate group but has a simpler aliphatic structure.
Uniqueness
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the methoxyphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
111783-01-8 |
|---|---|
Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H20N2OS/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(8-11-17)16-12-19/h2-5,14H,6-11H2,1H3 |
InChI Key |
PSNFZJRYGYGUGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
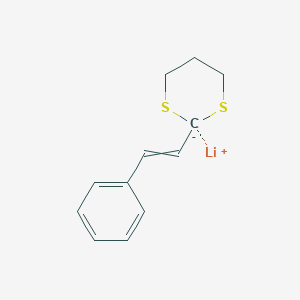
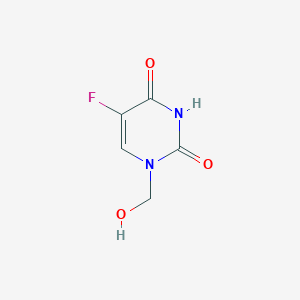
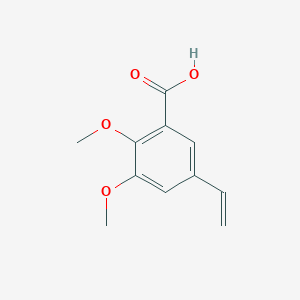
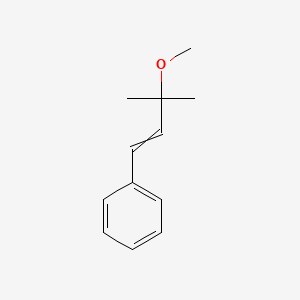
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
